molecular formula C18H16ClN5OS2 B2723306 1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea CAS No. 1207002-75-2

1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea

Cat. No. B2723306
CAS RN: 1207002-75-2
M. Wt: 417.93
InChI Key: YKGLHDLCTPSEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea is a useful research compound. Its molecular formula is C18H16ClN5OS2 and its molecular weight is 417.93. The purity is usually 95%.
BenchChem offers high-quality 1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

Compounds similar to the one mentioned have been synthesized for their promising antitumor activities. The study by Ling et al. (2008) on novel 4,5‐disubstituted thiazolyl urea derivatives, which were synthesized through the reaction of 2-amino-4-substituted phenyl-5-(1H-1,2,4-triazol-1-yl) thiazoles, demonstrated antitumor potential. This indicates a possible application in the development of new chemotherapeutic agents (Ling, Xin, Zhong, & Jian‐xin, 2008).

Antimicrobial and Anti-lipase Activities

Özil et al. (2015) explored the synthesis and biological activities of 1,2,4-triazole derivatives, including antimicrobial, anti-lipase, and antiurease activities. These findings suggest potential applications in the development of new antimicrobial agents or treatments for diseases related to lipid digestion and metabolism (Özil, Bodur, Ülker, & Kahveci, 2015).

Antifungal Activity

Compounds structurally related to the one have been evaluated for their antifungal properties, as demonstrated by Mishra et al. (2000), who assessed the fungitoxic action against A. niger and F. oxyporum. This suggests potential agricultural applications or as part of new antifungal therapies (Mishra, Singh, & Wahab, 2000).

Green Synthesis and Environmental Applications

The green synthesis approach for creating novel heterocycles carrying triazole derivatives, as explored by Dawle et al. (2012), indicates an interest in environmentally friendly methods of chemical synthesis. Such methods could reduce hazardous waste and make chemical production more sustainable (Dawle, Mathapati, Bondge, & Momin, 2012).

Antioxidant and Anticholinesterase Activities

The investigation into coumarylthiazole derivatives for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), as well as their antioxidant capacities by Kurt et al. (2015), highlights potential therapeutic applications in neurodegenerative diseases such as Alzheimer's (Kurt, Gazioğlu, Sonmez, & Kuçukislamoglu, 2015).

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(2-thiophen-2-yl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5OS2/c19-13-5-3-12(4-6-13)10-21-17(25)20-8-7-14-11-27-18-22-16(23-24(14)18)15-2-1-9-26-15/h1-6,9,11H,7-8,10H2,(H2,20,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKGLHDLCTPSEKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN3C(=CSC3=N2)CCNC(=O)NCC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Chlorobenzyl)-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.